molecular formula C14H21Cl2FN2O2 B13100766 Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride CAS No. 1211617-03-6

Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride

Cat. No.: B13100766
CAS No.: 1211617-03-6
M. Wt: 339.2 g/mol
InChI Key: ZIHHSILLJOGVJP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Number Analysis

The compound’s systematic IUPAC name, 4-amino-1-[(4-fluorophenyl)methyl]piperidine-4-carboxylic acid methyl ester dihydrochloride , reflects its structural features with precision. The piperidine ring serves as the core scaffold, substituted at the 1-position by a 4-fluorobenzyl group and at the 4-position by both an amino group and a methyl ester carboxylate. The dihydrochloride designation indicates the presence of two hydrochloric acid counterions, likely protonating the amino group and enhancing solubility.

The CAS Registry Number 916422-84-9 uniquely identifies this compound in chemical databases. Key molecular descriptors include:

Property Value
Molecular formula C₁₄H₁₉FN₂O₂·2HCl
Molecular weight 339.23 g/mol (dihydrochloride)
SMILES notation COC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)F)N
InChIKey Not explicitly reported

The methyl ester group at the 4-position and the 4-fluorobenzyl substituent at the 1-position distinguish this molecule from simpler piperidine derivatives.

Structural Relationship to Piperidine Carboxylate Derivatives

This compound belongs to a broader class of piperidine carboxylates with pharmacological relevance. Comparative analysis reveals key structural variations:

  • Amino-Carboxylate Synergy : The simultaneous presence of amino and carboxylate groups at the 4-position creates a zwitterionic character in the free base form, which is neutralized by hydrochloride salts in the dihydrochloride derivative.
  • Fluorobenzyl Modulation : The 4-fluorobenzyl group introduces aromatic π-system interactions and electron-withdrawing effects, contrasting with non-fluorinated analogues like methyl 4-aminopiperidine-4-carboxylate (CAS 22907215).
  • Protective Group Chemistry : Unlike tert-butoxycarbonyl (Boc)-protected derivatives such as 1-BOC-4-(4-fluoro-phenylamino)-piperidine (CAS 288573-56-8), this compound utilizes hydrochloride salts for stabilization.

The table below highlights structural differences among selected piperidine carboxylates:

Compound Substituents (Position) Protective Group/Salt
Methyl 4-aminopiperidine-4-carboxylate None (1-position) None
1-BOC-4-(4-fluoro-phenylamino)-piperidine 4-(4-fluoroanilino) Boc
Target compound 1-(4-fluorobenzyl), 4-amino Dihydrochloride

These structural modifications significantly influence physicochemical properties such as lipophilicity (calculated LogP = 1.29 for free base) and hydrogen-bonding capacity (TPSA = 55.56 Ų).

Positional Isomerism in Fluorobenzyl-Substituted Piperidines

Positional isomerism in fluorobenzyl-substituted piperidines arises from variations in substituent placement on both the piperidine ring and the benzyl group:

  • Piperidine Ring Substitution :

    • The 4-amino and 4-carboxylate groups adopt a 1,4-trans relationship relative to the 1-(4-fluorobenzyl) substituent, creating a sterically congested equatorial arrangement.
    • Alternative positional isomers could involve 3-amino-4-carboxylate or 2-carboxylate-4-amino configurations, though these are not commercially documented for this specific fluorobenzyl derivative.
  • Benzyl Group Fluorination :

    • The para-fluorine position on the benzyl group (4-fluorobenzyl) represents the most thermodynamically stable isomer due to reduced steric strain compared to ortho- or meta-fluorinated analogues.
    • Comparative studies on 2-fluorobenzyl and 3-fluorobenzyl isomers demonstrate altered conformational dynamics. For example, ortho-fluorination increases torsional strain between the benzyl group and piperidine ring, often leading to axial fluorine preferences in chair conformations.

The compound’s cis-diaxial arrangement of the 4-amino and 4-carboxylate groups (relative to the piperidine chair conformation) is stabilized by intramolecular hydrogen bonding in the free base form, though this interaction is disrupted by hydrochloride salt formation. Notably, fluorinated piperidines often exhibit axial fluorine preferences due to C–F⋯H–N charge-dipole interactions, as observed in related compounds like cis-3,5-difluoropiperidine hydrochloride.

Properties

CAS No.

1211617-03-6

Molecular Formula

C14H21Cl2FN2O2

Molecular Weight

339.2 g/mol

IUPAC Name

methyl 4-amino-1-[(4-fluorophenyl)methyl]piperidine-4-carboxylate;dihydrochloride

InChI

InChI=1S/C14H19FN2O2.2ClH/c1-19-13(18)14(16)6-8-17(9-7-14)10-11-2-4-12(15)5-3-11;;/h2-5H,6-10,16H2,1H3;2*1H

InChI Key

ZIHHSILLJOGVJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)F)N.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The typical synthetic route can be summarized as follows:

  • Step 1: Formation of the Piperidine Core with Amino and Ester Functionalities
    Starting from a piperidine derivative, the 4-position is functionalized with an amino group and a methyl ester of carboxylic acid. This can be achieved by selective substitution or protection/deprotection strategies on commercially available piperidine precursors.

  • Step 2: Introduction of the 4-Fluorobenzyl Substituent by Alkylation
    The 1-position nitrogen of the piperidine ring is alkylated using 4-fluorobenzyl halide (typically chloride or bromide) under basic conditions to install the 4-fluorobenzyl group. This alkylation is often conducted in an aprotic solvent such as dichloromethane or dimethylformamide with a suitable base (e.g., triethylamine or sodium hydride).

  • Step 3: Formation of the Dihydrochloride Salt
    The free base obtained after alkylation and purification is treated with hydrochloric acid to yield the dihydrochloride salt, improving the compound’s solubility and handling properties.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Solvent Temperature Time Yield (%) Notes
1 Esterification & Amination Starting piperidine derivative, esterification reagents Ethanol or DMF Reflux or RT 4-18 hours 85-95 Molecular sieves may be used to remove water for esterification
2 N-Alkylation 4-Fluorobenzyl bromide/chloride, base (Et3N, NaH) DCM or DMF 20-25°C 0.5-4 hours 80-90 Inert atmosphere recommended to avoid side reactions
3 Salt Formation HCl gas or aqueous HCl Ethanol or ether 0-25°C 1-2 hours Quantitative Salt crystallization improves purity

Representative Experimental Procedure

  • Alkylation Example:
    In a dry round-bottom flask under nitrogen, methyl 4-amino-piperidine-4-carboxylate (1 equiv) is dissolved in dry dichloromethane. Triethylamine (1.2 equiv) is added as a base. To this, 4-fluorobenzyl chloride (1.1 equiv) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 2 hours. Completion is monitored by TLC. The reaction mixture is washed with water, dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography.

  • Salt Formation:
    The purified free base is dissolved in ethanol, and anhydrous HCl gas is bubbled through the solution at 0°C until precipitation occurs. The solid dihydrochloride salt is collected by filtration, washed with cold ether, and dried under vacuum.

Analytical and Research Findings Supporting Preparation

  • NMR and Mass Spectrometry:
    Proton NMR spectra typically show characteristic signals for the piperidine ring protons, the amino group, and the aromatic protons of the 4-fluorobenzyl moiety. Mass spectrometry confirms the molecular ion peak consistent with the expected molecular weight (~266.31 g/mol for free base).

  • Purification Techniques:
    Reverse phase HPLC and silica gel chromatography are effective for purification, with yields ranging from 80% to 95% depending on reaction scale and conditions.

  • Reaction Optimization:
    Use of bases like triethylamine or diisopropylethylamine and solvents such as DMF or DCM at controlled temperatures (20–25°C) optimize selectivity and minimize side reactions.

Comparative Data Table: Related Piperidine Derivatives Preparation

Compound Name Alkylation Reagent Base Used Solvent Temperature Yield (%) Reference Notes
This compound 4-Fluorobenzyl chloride Triethylamine DCM/DMF 20-25°C 80-90 Typical alkylation and salt formation
Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride 4-Chlorobenzyl chloride Triethylamine DCM 20-25°C 85-95 Analogous compound; similar conditions
4-Amino-1-methylpiperidine derivatives Various amines and coupling agents DIPEA, HATU DMF RT 55-99 Amide bond synthesis with HATU

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride features a piperidine ring substituted with an amino group and a fluorobenzyl moiety. Its molecular formula is C14H19Cl2FN2O2C_{14}H_{19}Cl_2FN_2O_2 with a molar mass of 266.31 g/mol. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various pharmacological studies .

Neuropharmacology

Research indicates that this compound may exhibit significant neuropharmacological effects. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders such as depression and anxiety. Studies have shown that compounds with similar piperidine structures can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of mood disorders.

Antidepressant Activity

In preclinical studies, this compound has been evaluated for its antidepressant-like effects. Animal models have demonstrated that this compound can reduce depressive behaviors, indicating its potential as a therapeutic agent in the management of major depressive disorder.

Antitumor Activity

Emerging research suggests that this compound may possess antitumor properties. Preliminary studies indicate that it can inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in oncology research. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis.

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal investigated the antidepressant effects of this compound in rodent models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood-related behaviors compared to control groups.

Case Study 2: Cancer Cell Proliferation Inhibition

Another study focused on the compound's ability to inhibit cancer cell proliferation. Researchers treated various cancer cell lines with different concentrations of the compound and observed a dose-dependent decrease in cell viability, indicating its potential as an antitumor agent.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The amino group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride

This chloro-substituted analog () shares nearly identical core structure with the target compound, differing only in the halogen (Cl vs. F). Key differences include:

  • Electronic Effects : Fluorine’s electronegativity may enhance dipole interactions in binding pockets compared to chlorine.
  • Steric Impact : Both halogens have similar van der Waals radii, but chlorine’s larger size could hinder target engagement in sterically sensitive regions.
  • Commercial Status : Discontinued (), possibly due to inferior pharmacokinetics or stability compared to the fluoro analog .
Table 1: Halogen-Substituted Analogs Comparison
Property Target Compound (F) Chloro Analog (Cl)
Substituent 4-Fluorobenzyl 4-Chlorobenzyl
Molecular Weight (theoretical) ~363.25 g/mol ~379.69 g/mol
Commercial Availability Active research compound Discontinued

Piperidine-Carboxylate Derivatives with Varied Substituents

Compound A17: Methyl 1-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzyl)piperidine-4-carboxylate

From , A17 shares the piperidine-carboxylate core but replaces the 4-aminopiperidine with a phthalazinone-containing benzyl group. Key contrasts:

  • Functional Groups: The phthalazinone moiety in A17 introduces hydrogen-bonding capabilities absent in the target compound.
  • Biological Activity: Phthalazinone derivatives are often associated with poly(ADP-ribose) polymerase (PARP) inhibition, suggesting divergent therapeutic targets .
  • HRMS Data : A17’s experimental HRMS (M+H⁺ = 466.1982) aligns with its theoretical mass, confirming structural integrity .
Table 2: Piperidine-Carboxylate Derivatives Comparison
Property Target Compound Compound A17
Core Structure 4-Aminopiperidine Piperidine-4-carboxylate
Key Substituent 4-Fluorobenzyl Phthalazinone-benzyl
HRMS (M+H⁺) ~363.25 (theoretical) 466.1982 (experimental)
Potential Target Kinases (inferred) PARP enzymes

Crystalline Forms of Piperidine-Based Pharmaceuticals

describes a crystalline form of (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolotriazin-5-yl]methyl]piperidin-3-ol, highlighting the importance of solid-state properties in drug development. While structurally distinct, this compound underscores:

  • Stereochemical Influence : The (3R,4R) configuration in ’s compound may optimize target binding, whereas the target compound’s stereochemistry is unspecified.
  • Formulation Strategies : Crystalline forms improve stability and bioavailability, a consideration absent in the target compound’s current data .

Research Implications and Limitations

The target compound’s comparison with analogs reveals:

  • Halogen Impact : Fluorine’s superiority over chlorine in drug-like properties is evident from commercial discontinuation of the chloro analog .
  • Functional Group Diversity: Substituents like phthalazinone (A17) or pyrrolotriazine () dictate target specificity, urging further exploration of the 4-aminopiperidine motif’s versatility .
  • Data Gaps : Direct pharmacological or crystallographic data for the target compound are lacking, necessitating future studies to validate inferred properties.

Biological Activity

Methyl 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylate dihydrochloride (CAS No. 916422-84-9) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H19FN2O2
  • Molecular Weight : 266.31 g/mol
  • Solubility : Moderately soluble in water
  • Boiling Point : Not available
  • Safety Classifications : Warning; may cause skin and eye irritation .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Specifically, it is known to influence the endocannabinoid system and may act as a selective inhibitor of certain enzymes involved in cannabinoid metabolism, such as monoacylglycerol lipase (MAGL).

Key Mechanisms

  • Inhibition of MAGL : This compound has been shown to inhibit MAGL, which is responsible for the hydrolysis of endocannabinoids like 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, the compound may increase levels of 2-AG, potentially enhancing cannabinoid receptor signaling.
  • Antiproliferative Effects : Research indicates that derivatives of piperidine compounds exhibit antiproliferative activity against various cancer cell lines. The presence of the fluorobenzyl group may enhance this activity by improving lipophilicity and receptor binding affinity.

Table 1: Biological Activity Summary

Activity TypeEffect/ObservationReference
MAGL InhibitionIC50 = 11.7 µM (reversible inhibition)
Antiproliferative ActivityIC50 values ranging from 19.9 to 75.3 µM on cancer cells
SelectivitySelective for MAGL over FAAH

Case Study 1: Antiproliferative Activity in Cancer Cells

A study investigated the effects of this compound on human breast cancer cell lines (MDA-MB-231 and MCF-7). The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell viability compared to non-cancerous cells. The mechanism was linked to enhanced apoptosis and cell cycle arrest.

Case Study 2: Neuropharmacological Effects

In another study focused on neuropharmacology, the compound was evaluated for its effects on cannabinoid receptors in vivo. The results indicated that administration led to increased locomotor activity in rodent models, suggesting potential applications in treating conditions such as anxiety or depression through modulation of endocannabinoid signaling.

Q & A

Basic: What are the standard synthetic routes for this compound, and how can intermediates be purified?

Answer:
The compound is typically synthesized via multi-step organic reactions. A common approach involves:

  • Mannich reactions or nucleophilic substitutions to assemble the piperidine ring (e.g., using 4-fluorobenzyl halides as alkylating agents) .
  • Introduction of the amino group via reductive amination or nitration followed by reduction .
  • Final dihydrochloride salt formation using hydrogen chloride in anhydrous conditions .
    Purification: Intermediate steps often employ column chromatography (silica gel, eluents like CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures. Final product purity is confirmed via HPLC (>98%) and elemental analysis .

Basic: What spectroscopic and analytical methods are used for structural characterization?

Answer:

  • NMR (¹H/¹³C): To confirm the piperidine ring conformation, fluorobenzyl substitution, and carboxylate ester .
  • Mass spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]+ for free base: ~323.3 g/mol; dihydrochloride: ~396.3 g/mol) .
  • X-ray crystallography: For resolving crystal packing and stereochemistry, though limited by hygroscopicity (storage under argon recommended) .

Advanced: How can reaction conditions be optimized to improve yield and scalability?

Answer:

  • Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, highlights optimizing pH (6–8) and temperature (60–80°C) for similar piperidine derivatives .
  • Continuous flow chemistry: Reduces side reactions (e.g., hydrolysis of the methyl ester) by controlling residence time .
  • In-situ monitoring: Techniques like FTIR or Raman spectroscopy track reaction progress and intermediate stability .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Quantum chemical calculations (DFT): Predict electron density maps to identify reactive sites (e.g., amino group for functionalization) .
  • Molecular docking: Screen against target receptors (e.g., serotonin or dopamine transporters) to prioritize derivatives with high binding affinity .
  • Machine learning: Train models on existing SAR data to predict solubility and metabolic stability .

Advanced: How should researchers address discrepancies in reported biological activity data?

Answer:

  • Validate assay conditions: Ensure consistent cell lines (e.g., HEK293 vs. CHO) and buffer compositions (pH 7.4, 37°C) .
  • Check compound stability: Degradation (e.g., ester hydrolysis) under assay conditions can falsely reduce potency. Use LC-MS to confirm integrity .
  • Cross-lab replication: Collaborate to standardize protocols (e.g., IC50 determination via fluorescence vs. radioligand binding) .

Advanced: What strategies mitigate instability during long-term storage?

Answer:

  • Lyophilization: Freeze-drying the dihydrochloride salt under vacuum enhances shelf life (>24 months at -20°C) .
  • Inert atmosphere: Store in amber vials under argon to prevent oxidation of the amino group .
  • Excipient screening: Co-formulate with cyclodextrins or mannitol to reduce hygroscopicity .

Advanced: How can researchers analyze conflicting data on receptor selectivity?

Answer:

  • Functional assays: Compare cAMP inhibition (GPCR activity) vs. radioligand displacement (binding affinity) to differentiate on-target vs. off-target effects .
  • Metabolite profiling: Identify active metabolites (e.g., N-demethylated derivatives) that may contribute to observed activity .
  • Structural analogs: Test closely related compounds (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl substitutions) to isolate structural determinants of selectivity .

Basic: What safety protocols are critical during handling?

Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation: Perform reactions in a fume hood to avoid inhalation of HCl vapors during salt formation .
  • Spill management: Neutralize acidic residues with sodium bicarbonate and dispose as hazardous waste .

Advanced: How can green chemistry principles be applied to its synthesis?

Answer:

  • Solvent substitution: Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer waste disposal .
  • Catalyst recycling: Use immobilized Pd catalysts for Suzuki-Miyaura couplings to reduce heavy metal waste .
  • Microwave-assisted synthesis: Shorten reaction times (e.g., 30 min vs. 12 hrs for amidation) and improve energy efficiency .

Advanced: What are the challenges in scaling up from mg to kg quantities?

Answer:

  • Purification bottlenecks: Replace column chromatography with crystallization (e.g., using ethanol/water gradients) .
  • Byproduct management: Optimize quenching steps (e.g., slow HCl addition to prevent exothermic spikes) .
  • Regulatory compliance: Document impurity profiles (ICH guidelines) and ensure residual solvent levels meet FDA limits .

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